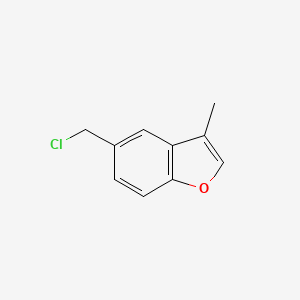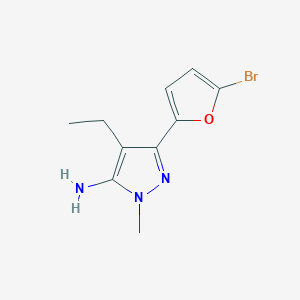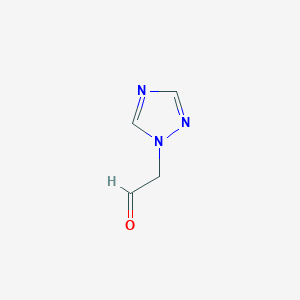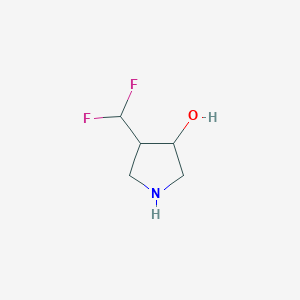
(2-Methyl-2H-tetrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2H-tetrazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by the presence of a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-tetrazol-5-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-2H-tetrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted tetrazole derivatives .
Applications De Recherche Scientifique
(2-Methyl-2H-tetrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2-Methyl-2H-tetrazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .
Comparaison Avec Des Composés Similaires
(2-Methyl-2H-indazol-5-yl)boronic acid: Similar in structure but with an indazole ring instead of a tetrazole ring.
(2H-Tetrazol-5-yl)phenylboronic acid: Contains a phenyl group instead of a methyl group on the tetrazole ring.
Uniqueness: (2-Methyl-2H-tetrazol-5-yl)boronic acid is unique due to the presence of both a tetrazole ring and a boronic acid group, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C2H5BN4O2 |
|---|---|
Poids moléculaire |
127.90 g/mol |
Nom IUPAC |
(2-methyltetrazol-5-yl)boronic acid |
InChI |
InChI=1S/C2H5BN4O2/c1-7-5-2(3(8)9)4-6-7/h8-9H,1H3 |
Clé InChI |
ZAVUXNTVNZGMFK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(N=N1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)






![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)



![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)

